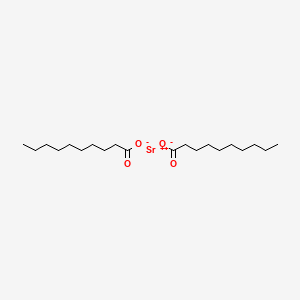
Strontium decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium decanoate is a chemical compound formed by the combination of strontium, an alkaline earth metal, and decanoic acid, a saturated fatty acid. This compound is known for its unique properties and potential applications in various fields, including medicine, chemistry, and industry. This compound is typically used in research settings to explore its effects and potential benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium decanoate can be synthesized through a reaction between strontium hydroxide and decanoic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding decanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure purity and efficiency. Methods such as solvent extraction, crystallization, and filtration are commonly employed to isolate and purify the compound. The use of automated systems and controlled environments helps in achieving consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Strontium decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other byproducts.
Reduction: this compound can be reduced to its elemental form or other lower oxidation state compounds.
Substitution: The decanoate group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Strontium oxide, carbon dioxide, and water.
Reduction: Strontium metal, decanoic acid.
Substitution: Various strontium salts and substituted organic compounds.
Aplicaciones Científicas De Investigación
Strontium decanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in bone health and regeneration due to the strontium ion’s similarity to calcium.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related disorders.
Industry: Utilized in the production of specialized materials and coatings, as well as in the development of new technologies.
Mecanismo De Acción
Strontium decanoate can be compared to other strontium compounds, such as strontium ranelate and strontium chloride:
Strontium Ranelate: Used in the treatment of osteoporosis, with a dual mechanism of action involving both bone formation and resorption inhibition.
Strontium Chloride: Commonly used in dental care products for its ability to reduce tooth sensitivity.
Uniqueness: this compound’s uniqueness lies in its combination of strontium and decanoic acid, which may offer distinct advantages in terms of bioavailability and specific applications in research and industry.
Comparación Con Compuestos Similares
- Strontium ranelate
- Strontium chloride
- Strontium carbonate
- Strontium sulfate
Propiedades
Número CAS |
94087-09-9 |
|---|---|
Fórmula molecular |
C20H38O4Sr |
Peso molecular |
430.1 g/mol |
Nombre IUPAC |
strontium;decanoate |
InChI |
InChI=1S/2C10H20O2.Sr/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
KKOOWUQBAYIABB-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
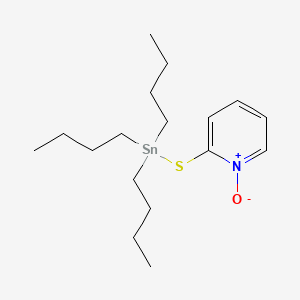

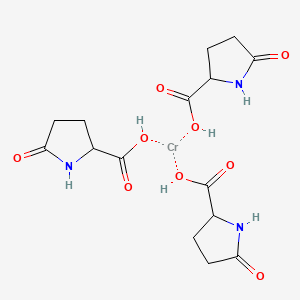
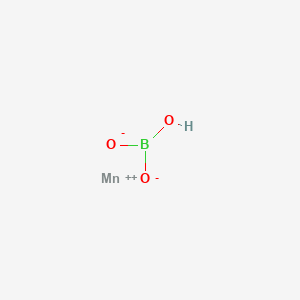
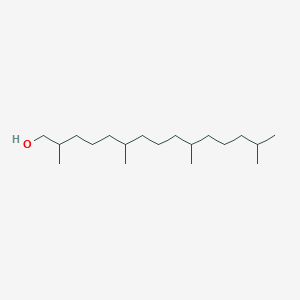
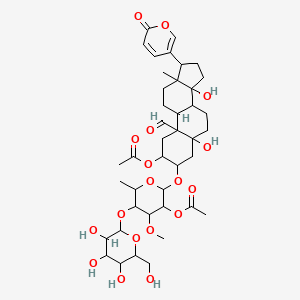
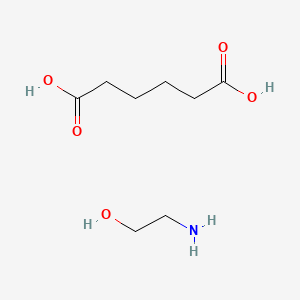
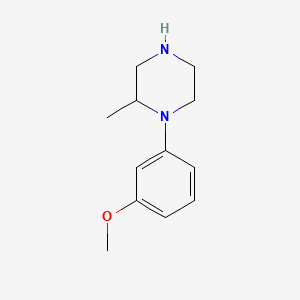


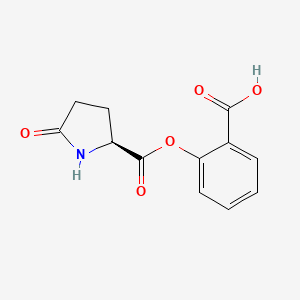
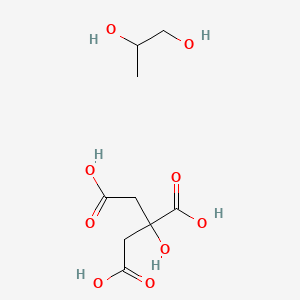
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
